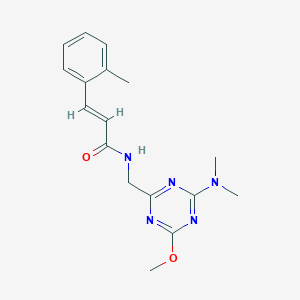

![molecular formula C13H10F2N2O2S B2720109 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 1396859-57-6](/img/structure/B2720109.png)

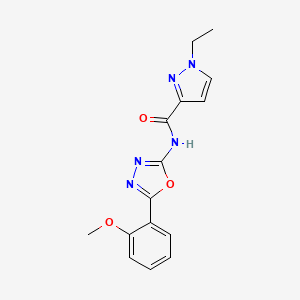

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a similar compound, “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine”, has been reported . It has a molecular formula of C6H8N2OS, an average mass of 156.206 Da, and a monoisotopic mass of 156.035736 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. More research would be needed to provide a comprehensive analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine”, have been reported . It has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

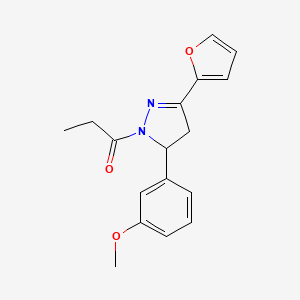

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research has developed novel fluoro-substituted benzo[b]pyran derivatives with potential anti-lung cancer activities. The study outlines the synthesis process, starting from 6-fluorobenzo[b]pyran-4-one, through several reactions leading to compounds with significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This highlights the compound's role in cancer research and its potential for developing new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

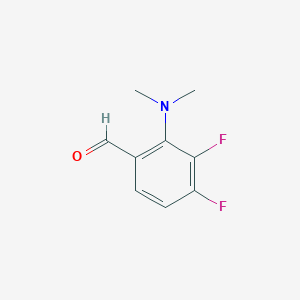

Antibacterial Agents from Benzothiazolyl Substituted Pyrazol-5-ones

Another application involves designing and synthesizing novel analogs of benzothiazolyl substituted pyrazol-5-ones, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds, indicating their potential as non-toxic antibacterial agents (Palkar et al., 2017).

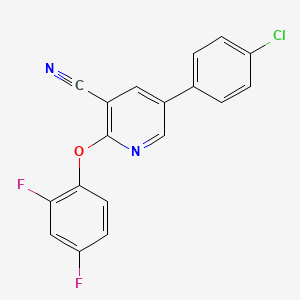

Cytotoxicity of Thiazole Derivatives

Further research into thiazole derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reveals their cytotoxic effects against various cancer cell lines, including gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. The study identifies several compounds with significant anticancer potency, attributing their effectiveness to the presence of electron-withdrawing groups (Mohareb, Abdallah, & Ahmed, 2017).

Apoptosis-promoting Effect of Pyrazole with Benzo[d]thiazole Derivatives

The synthesis and evaluation of new pyrazole with benzo[d]thiazoles containing aminoguanidine units demonstrated potent cytotoxicity and apoptotic activity against breast cancer and hepatocarcinoma cell lines. This indicates the potential of these compounds in cancer therapy, especially in inducing apoptosis in cancer cells (Liu et al., 2019).

Antimicrobial Activities of Thiopyrimidine and Thiazolopyrimidine Derivatives

A study on the synthesis of N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives showed that some synthesized compounds possess antimicrobial activities. This research contributes to the development of new antimicrobial agents with potential applications in treating infections (Hawas et al., 2012).

Eigenschaften

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDABLCKGFUDKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2720042.png)